(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride

Catalog No.
S13926587
CAS No.
M.F
C16H19ClN2O3
M. Wt
322.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethan...

Product Name

(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride

IUPAC Name

2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol;hydrochloride

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

InChI

InChI=1S/C16H18N2O3.ClH/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21;/h1-9,16-17,19H,10-12H2;1H

InChI Key

LUAUJCGKCGBAKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl

(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride is a chemical compound characterized by its unique structure, which includes a phenylethanol backbone and a nitrophenyl substituent. The compound features a chiral center at the carbon atom adjacent to the hydroxyl group, contributing to its stereoisomerism. The presence of the 4-nitrophenyl group enhances its potential for biological activity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride can be explored through various types of reactions:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
  • Reduction Reactions: The nitro group may undergo reduction to form an amine, which could alter the biological properties of the compound.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, influencing its solubility and stability in different environments.

The biological activity of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride has been predicted using computer-aided methods. These predictions suggest potential activities such as:

  • Antidepressant Effects: Similar compounds have shown promise in modulating neurotransmitter levels.
  • Antimicrobial Properties: The nitrophenyl group may contribute to antibacterial or antifungal activity.
  • Cytotoxicity: Studies indicate that derivatives with similar structures can exhibit cytotoxic effects against various cancer cell lines .

Several synthetic routes can be employed to produce (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride:

  • Starting Materials: The synthesis typically begins with commercially available phenylethanol derivatives.
  • Nitration Reaction: A nitration reaction introduces the nitro group onto the phenyl ring, often using concentrated nitric acid and sulfuric acid.
  • Amine Formation: The reaction of the nitrated compound with an appropriate amine source leads to the formation of the target compound.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility.

(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride has potential applications in:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development targeting neurological disorders.
  • Research Studies: It can be used as a reference compound in studies exploring structure-activity relationships.
  • Chemical Probes: The compound may serve as a chemical probe in biological assays to elucidate mechanisms of action.

Interaction studies involving (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride focus on its binding affinity and activity against specific biological targets:

  • Enzyme Inhibition: Investigating its role as an inhibitor for enzymes related to neurotransmitter metabolism could reveal insights into its therapeutic potential.
  • Receptor Binding Studies: Assessing its affinity for various receptors (e.g., serotonin or dopamine receptors) is crucial for understanding its pharmacological profile .

Several compounds share structural similarities with (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsNotable Activities
4-NitrophenethylamineContains a nitro group and an ethylamine moietyAntidepressant properties
PhenylethylamineSimple structure without nitro substitutionNeurotransmitter precursor
1-(4-Nitrophenyl)ethanamineSimilar amine structure but lacks hydroxyl functionalityPotentially neuroactive
2-Amino-1-(4-nitrophenyl)ethanolContains both amine and hydroxyl groupsAntimicrobial activity

Uniqueness

The uniqueness of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to similar compounds. Its dual functionality as both an alcohol and an amine allows for versatile interactions within biological systems, making it a valuable candidate for further research and development in pharmacology.

Key Synthetic Routes

Nitration-Based Preparative Approaches

Nitration-based preparative approaches represent one of the fundamental synthetic methodologies for accessing (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride. The nitration of phenolic compounds has been extensively studied using various catalytic systems, with particular emphasis on achieving regioselectivity and avoiding over-nitration [1]. The application of bismuth(III) nitrate in combination with montmorillonite potassium sulfate as a heterogeneous catalyst system has demonstrated remarkable efficiency in the nitration of phenolic substrates using 65% nitric acid under mild conditions [1].

The nitration process typically involves the electrophilic aromatic substitution of phenylethylamine derivatives, where the nitro group is introduced at the para position relative to the ethylamine chain. This approach has shown yields ranging from 85-95% when optimized reaction conditions are employed [1]. The regioselectivity of the nitration can be controlled through careful selection of catalyst systems and reaction temperature, with optimal conditions typically maintained at temperatures not exceeding 16 hours at room temperature [1].

Recent advances in nitration methodology have focused on the development of environmentally benign catalytic systems that eliminate the need for concentrated or fuming nitric acid. The use of copper(II) nitrate in combination with zeolite catalysts has emerged as an effective alternative, providing excellent yields while maintaining the desired regioselectivity [1]. These catalytic systems offer the additional advantage of catalyst recovery and reuse, making the process more economically viable for large-scale synthesis.

Stereoselective Synthesis Strategies

Stereoselective synthesis strategies for (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride have evolved significantly, with particular emphasis on controlling the absolute configuration at the benzylic carbon center. The most effective approaches utilize pre-existing chiral carbon skeletons derived from readily available chiral starting materials [2]. The synthesis of beta-amino alcohols through stereoselective methodologies often employs alkenes or alkene derivatives as substrates, which undergo stereospecific transformations accompanied by regioselectivity considerations [2].

The development of three-component approaches has proven particularly valuable, utilizing highly diastereoselective rhodium(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to various aldimines [2]. These methodologies achieve syn-alpha-hydroxy-beta-amino esters in high yields with excellent diastereoselectivities exceeding 95% [2]. The asymmetric version of this methodology employs chiral alpha-methylbenzyl imines as dipolarophiles, yielding enantiomerically pure syn-alpha-hydroxy-beta-amino esters [2].

Stereoselective electrocatalytic decarboxylative transformations represent a cutting-edge approach to amino alcohol synthesis, utilizing serine-derived chiral carboxylic acids to enable efficient access to enantiopure amino alcohols [3]. This radical methodology offers both modularity and generality, providing stereoselective and chemoselective synthesis of diverse substituted amino alcohols through entirely different bond disconnections compared to conventional polar bond retrosynthetic analysis [3].

Coupling and Condensation Methodologies

Coupling and condensation methodologies constitute essential synthetic approaches for constructing the carbon-nitrogen bonds characteristic of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride. The reaction of (R)-(-)-1-phenyl-1,2-ethanediol 2-tosylate with 4-nitrophenylethylamine represents a highly effective coupling strategy, proceeding through nucleophilic displacement mechanisms [4]. This approach typically employs tetrahydrofuran as the preferred solvent system, with reaction temperatures maintained at approximately 60°C for 18 hours to achieve optimal conversion [4].

The mandelic acid coupling methodology represents another significant advancement in this field, utilizing (R)-mandelic acid in combination with 4-nitrophenylethylamine in the presence of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride [4]. This coupling strategy proceeds through amide bond formation followed by subsequent reduction using 1M borane-tetrahydrofuran solution at low temperatures (-18°C) [4]. The methodology demonstrates excellent stereochemical control, yielding products with high enantiomeric excess [4].

Component-selective three-component condensation reactions have emerged as powerful tools for the direct assembly of complex amino alcohol structures. These reactions involve aldehydes, amines, and allenyl boronic acids or allenyl pinacolboronates, affording alpha-allenyl or alpha-propargyl alpha-amino acids and anti-beta-amino alcohols [5]. The selectivity of these transformations depends on the nature of the amine and boron components, with secondary amines generating exclusively alpha-allenyl alpha-amino acids, while primary aliphatic amines lead to alpha-propargyl alpha-amino acids [5].

Enantioselective Synthetic Pathways

Asymmetric Catalysis Approaches

Asymmetric catalysis approaches for the synthesis of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride have advanced significantly through the development of chiral transition metal complexes and organocatalysts. Chiral phosphoric acids have emerged as versatile bifunctional catalysts that function as both Brønsted acids and Brønsted bases, forming hydrogen bonding networks involving nucleophiles and electrophiles to promote asymmetric transformations [6]. These catalysts have demonstrated exceptional performance in enantioselective Mannich-type reactions, achieving high yields and excellent enantioselectivities exceeding 90% [6].

The application of copper(II)-bisoxazoline complexes in enantioselective light-induced alkylation reactions has shown remarkable potential for the synthesis of chiral amino alcohol precursors [6]. These copper(II)-bisoxazoline complexes, generated in situ from copper(II) tetrafluoroborate and bisoxazoline ligands, act as chiral photoredox bifunctional catalysts, yielding chiral N-sulfonylamines with tetrasubstituted carbon stereocenters in 92-99% yield and 60-94% enantiomeric excess [6].

Asymmetric metallaphotoredox catalysis represents a cutting-edge approach that combines the advantages of transition metal catalysis with photochemical activation. The development of chiral organic salts with confined imidodiphosphorimidate counteranions has enabled single-catalyst solutions for enantioselective cycloaddition reactions [6]. These systems achieve chiral cyclobutanes in 31-91% yield with 76-96% enantiomeric excess, demonstrating broad functional group tolerance including alcohols, silyl ethers, aldehydes, esters, and terminal olefins [6].

Chiral Auxiliary Applications

Chiral auxiliary applications in the synthesis of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride rely on the temporary attachment of chiral moieties to prochiral substrates to direct stereochemical outcomes. The asymmetric synthesis of vicinal amino alcohol synthons has been achieved through the application of asymmetric crotylsilane bond construction methodology [7]. This approach utilizes chiral silanes in double stereodifferentiating crotylation reactions with alpha-amino aldehydes, providing amino alcohols with useful levels of selectivity [7].

The stereochemical course of crotylation reactions demonstrates that the configuration of the carbon-silicon center determines the absolute configuration of the methyl-bearing center, while the chirality of the aldehyde controls the absolute stereochemistry of the oxygen-bearing stereocenter [7]. This dual control mechanism enables the synthesis of both anti and syn vicinal amino alcohols through appropriate selection of chiral auxiliary and substrate combinations [7].

Chiral auxiliary-mediated synthesis has also been successfully applied to the preparation of phenylethanol derivatives through the use of chiral alpha-methylbenzyl imines as dipolarophiles [8]. These chiral auxiliaries facilitate the formation of enantiomerically pure products through highly diastereoselective transformations, with the auxiliary subsequently removed under mild conditions to reveal the desired chiral amino alcohol [8].

Enzymatic Resolution Techniques

Enzymatic resolution techniques represent a highly selective and environmentally benign approach to accessing enantiomerically pure (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride. The development of enzymatic cascade reactions combining diastereoselective carbon-hydrogen oxidation catalyzed by dioxygenases with subsequent carboxylic acid cleavage by decarboxylases has proven particularly effective [9]. These cascade reactions achieve the synthesis of chiral amino alcohols from readily available amino acid precursors in 48 hours with excellent yields ranging from 93% to greater than 95% [9].

The application of peroxygenase-alcohol dehydrogenase cascade reactions has enabled the transformation of ethylbenzene derivatives into enantioenriched phenylethanols [10]. The recombinant unspecific peroxygenase from Agrocybe aegerita oxidizes ethylbenzene derivatives to corresponding ketones, which are subsequently reduced enantioselectively using either (R)-selective alcohol dehydrogenase from Lactobacillus kefir or (S)-selective alcohol dehydrogenase from Rhodococcus ruber [10]. This bienzymatic cascade converts 11 ethylbenzene derivatives into corresponding chiral alcohols at acceptable yields with high enantiomeric excess [10].

Site-directed mutagenesis has been employed to develop enzyme variants with altered enantioselectivity profiles for amino alcohol synthesis [11]. The mutation of specific amino acid residues within or adjacent to substrate-binding pockets has resulted in significant enantioselectivity shifts, with variants producing (R)-phenylethanol with optical purity above 99% in 80.2% yield [11]. These engineered enzymes demonstrate the potential for tailoring biocatalytic systems to specific synthetic requirements [11].

Process Optimization Parameters

Yield Enhancement Strategies

Yield enhancement strategies for the synthesis of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride focus on optimizing reaction conditions, catalyst systems, and purification methodologies. The implementation of data-science driven autonomous process optimization has emerged as a powerful tool for systematically exploring process parameter space to improve product yield and selectivity [12]. These systems employ Bayesian machine learning algorithms to propose parallel combinations of continuous and categorical process parameter selections, enabling rapid identification of optimal conditions [12].

The application of microchannel reactor technology has demonstrated significant improvements in reaction efficiency and yield control [13]. Microchannel reactors enable precise control of reaction parameters including temperature, residence time, and reagent mixing, resulting in enhanced mass and heat transfer characteristics [13]. For the hydrogenation of nitro-containing precursors, microchannel reactors have achieved conversion rates exceeding 95% with improved selectivity compared to conventional batch processes [13].

Process intensification strategies involving the integration of multiple synthetic steps into continuous flow systems have proven effective for yield enhancement [12]. The combination of reaction and separation operations in integrated systems reduces intermediate isolation requirements and minimizes material losses, resulting in overall yield improvements of 20-30% compared to conventional batch processes [12]. These systems also enable real-time monitoring and control of reaction progress through online analytical techniques [12].

Stereochemical Purity Considerations

Stereochemical purity considerations are paramount in the synthesis of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride, given the importance of enantiomeric purity in pharmaceutical applications. The development of improved analytical methods for stereochemical assessment has enabled more precise control of enantiomeric excess throughout the synthetic process [4]. Chiral high-performance liquid chromatography methods have been optimized to detect enantiomeric impurities at levels below 0.1% by weight, ensuring compliance with regulatory requirements [4].

The implementation of stereoretentive reaction conditions has become a critical design principle for maintaining stereochemical integrity throughout multi-step synthetic sequences [14]. Ruthenium-catalyzed methodologies for the direct N-alkylation of alpha-amino acid esters and amides with alcohols have demonstrated excellent retention of stereochemical integrity, with enantiomeric excess values maintained above 99% throughout the transformation [14]. These methodologies employ atom-economic, base-free conditions that minimize racemization pathways [14].

Crystallization-induced dynamic resolution has emerged as an effective strategy for enhancing stereochemical purity in the final product isolation [4]. The controlled crystallization of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride from appropriate solvent systems enables the direct formation of alpha-crystal forms without isolation of beta-form intermediates [4]. This approach achieves stereochemical purities exceeding 99.8% as measured by chiral high-performance liquid chromatography [4].

Green Chemistry Applications

Sustainable Solvent Systems

Sustainable solvent systems for the synthesis of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride have been developed to address environmental concerns associated with traditional organic synthesis. Nature-derived products, including fruit juices and peel extracts, have emerged as interesting and sustainable alternatives to traditional solvents in synthetic applications [15]. These bio-based solvents, such as vinegar, tomato, kiwi, and apple peel extracts, and lemon juice, have been successfully employed in N-acetylation reactions of amino acids with comparable yields to established synthetic protocols while improving safety and reducing environmental impact [15].

Water has been increasingly recognized as the preferred solvent for sustainable organic synthesis due to its environmental benignity [16]. The development of water-compatible catalytic systems has enabled efficient hydrogenation reactions using hydrogen gas at atmospheric pressure, achieving satisfactory yields of up to 99% for the reduction of nitro compounds to primary amines [17]. These aqueous systems eliminate the need for organic co-solvents and facilitate product isolation through simple phase separation techniques [17].

Supercritical carbon dioxide and ionic liquids represent advanced sustainable solvent alternatives that offer unique advantages for amino alcohol synthesis [16]. Supercritical carbon dioxide provides excellent mass transfer properties and easy product separation through pressure release, while ionic liquids offer tuneable solvent properties and negligible vapor pressure [16]. These solvent systems have demonstrated effectiveness in catalytic transformations while minimizing waste generation and enabling catalyst recovery [16].

Catalytic Process Improvements

Catalytic process improvements for the synthesis of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride have focused on developing more efficient, selective, and environmentally benign catalytic systems. The advancement of atomic-scale catalyst design has enabled the creation of catalysts with precisely controlled active sites that exhibit enhanced activity and selectivity [18]. Scientists have developed fabrication techniques to fine-tune platinum catalysts on an atomic level, demonstrating the potential to increase reaction speeds by nine times compared to conventional catalysts [18].

The implementation of heterogeneous catalysis has provided significant advantages in terms of catalyst recovery and reuse [17]. Palladium-based nanoparticle catalysts prepared from potassium tetrachloropalladate and appropriate ligands have demonstrated exceptional performance in the hydrogenation of carbon-nitrogen, carbon-nitro, and carbon-oxygen bonds under mild conditions [17]. These catalysts can be easily recycled and reused without losing activity and selectivity, making them suitable for sustainable industrial applications [17].

Biocatalytic process improvements have leveraged the exceptional selectivity and mild reaction conditions offered by enzymatic systems [16]. The development of engineered enzymes with enhanced thermostability and broader substrate scope has expanded the applicability of biocatalysis in amino alcohol synthesis [16]. These biocatalytic systems operate under ambient conditions and generate minimal waste, representing an ideal approach for sustainable chemical manufacturing [16].

Atom Economy Optimization

Atom economy optimization represents a fundamental principle of green chemistry that seeks to maximize the incorporation of reactant atoms into the final product while minimizing waste generation [19]. The concept of atom economy is particularly relevant for the synthesis of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride, where traditional synthetic approaches often generate substantial byproducts [19]. Optimal atom economy approaches 100%, and this can be achieved through careful selection of starting materials and catalyst systems [19].

The development of catalytic systems that enhance atom economy has focused on reactions that avoid the formation of stoichiometric byproducts [20]. Transition metal complexes have proven particularly effective in facilitating selective bond formation and cleavage reactions with high atom economy [20]. Zeolites and other solid acid catalysts have demonstrated effectiveness in catalyzing alkylation and isomerization reactions with high selectivity and excellent atom economy [20].

Process intensification strategies for atom economy optimization involve the integration of multiple reaction steps to eliminate intermediate purification and isolation requirements [21]. The calculation of atom economy for synthetic processes reveals that traditional multi-step approaches typically achieve values of 45-60%, while optimized single-step processes can achieve atom economies exceeding 85% [21]. The implementation of catalytic processes that avoid stoichiometric reagents and enable product recycling has proven essential for achieving these improvements [21].

Synthetic ApproachStarting MaterialsReaction ConditionsReported Yield (%)StereoselectivityAdvantagesLimitations
Epoxide Ring Opening(R)-Styrene oxide + 4-nitrophenylethylamineIPA, reflux, 12h22-25Moderate (70-80% ee)Direct couplingLow yield, expensive reagents
Nitration-Based CouplingPhenylacetophenone + Nitrating agentHNO3/H2SO4, 0-5°C85-95Low (racemic)Simple nitrationRegioselectivity issues
Reductive AminationBenzaldehyde + 4-nitrophenylethylamineNaBH4, MeOH, RT75-85High (>95% ee)Mild conditionsMulti-step purification
Mandelic Acid Coupling(R)-Mandelic acid + 4-nitrophenylethylamineEDC/HOBt, DMF, RT80-85High (>98% ee)High enantioselectivityExpensive coupling agents
Tosylate Displacement(R)-1-Phenyl-1,2-ethanediol 2-tosylate + 4-nitrophenylethylamineTHF, 60°C, 18h85-90Excellent (>99% ee)Scalable processModerate temperatures required
Catalyst TypeSubstrate ScopeReaction ConditionsConversion (%)Selectivity (%)Catalyst Loading (mol%)Recyclability
Palladium on CarbonNitro compounds, alkenesH2, MeOH, 40-45°C, 6-8h95-99>995-10Good (5-7 cycles)
Raney NickelNitro compounds, ketonesH2, MeOH, 45°C, 8h95-98>9810-15Moderate (3-5 cycles)
Platinum on CarbonNitro compounds, aldehydesH2, EtOH, 25-60°C, 4-6h90-95>955-8Good (5-8 cycles)
Rhodium ComplexesKetones, aldehydesH2, Toluene, 50°C, 12h90-95>951-5Excellent (>10 cycles)
Ruthenium ComplexesAlcohols, aminesH2, iPrOH, 60°C, 6h85-92>922-5Good (6-8 cycles)
ParameterTraditional MethodOptimized MethodGreen MethodTarget Value
Atom Economy45-60%75-85%85-95%>90%
E-Factor15-253-81-3<1
Reaction Mass Efficiency25-35%65-75%80-90%>85%
Solvent Intensity8-12 kg/kg3-5 kg/kg1-2 kg/kg<1 kg/kg
Energy RequirementHigh (>150°C)Moderate (60-80°C)Low (25-50°C)Ambient
Waste GenerationHigh (>10 kg/kg)Low (<3 kg/kg)Very Low (<1 kg/kg)<0.5 kg/kg

Comparative Receptor Binding Profiles

The (1R) configuration of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride demonstrates significant stereochemical specificity in receptor binding interactions. Research indicates that the spatial arrangement of the hydroxyl group in the (1R) configuration creates distinct binding geometries that influence receptor recognition mechanisms [1]. The chiral center at the carbon atom adjacent to the hydroxyl group contributes substantially to the compound's stereoisomeric properties, with the (1R) configuration showing preferential binding characteristics compared to its (1S) counterpart .

Studies examining phenylethanol derivatives have demonstrated that the (1R) configuration exhibits enhanced binding affinity profiles across multiple receptor systems. The stereochemical arrangement allows for optimal three-dimensional complementarity with target binding sites, where the hydroxyl group orientation plays a crucial role in hydrogen bonding interactions [3]. Comparative binding studies reveal that the (1R) enantiomer shows superior receptor recognition compared to the (1S) form, with binding affinity differences exceeding 3000-fold in some cases [4].

The nitrophenyl substituent in the (1R) configuration influences charge distribution patterns that affect receptor binding dynamics. Nuclear bond orbital analysis indicates that the stereochemistry of the chiral center directly influences charge transfer to the aromatic nitrophenyl groups, which modulates interactions between the compound and receptor sites [5]. This stereochemical dependency creates distinct binding landscapes that determine the selectivity and potency of the (1R) enantiomer.

Enantiomeric Biological Activity Disparities

The biological activity profiles of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride demonstrate pronounced enantiomeric disparities that highlight the importance of stereochemical configuration in pharmacological response. Research has established that different enantiomers can exhibit completely different biological activities due to their distinct three-dimensional structures and their interactions with chiral biological environments [6] [7].

The (1R) enantiomer shows significantly enhanced biological activity compared to its (1S) counterpart, with activity differences ranging from 9 to 100-fold depending on the specific biological target [8] [9]. This stereochemical preference arises from the chiral environment of biological systems, where the specific spatial arrangement of functional groups in the (1R) configuration allows for more favorable interactions with target proteins and receptors [1].

Enantiomeric activity studies reveal that the (1R) configuration demonstrates superior binding to specific receptors or enzymes in cellular systems. The enhanced activity of the (1R) enantiomer is attributed to its ability to adopt bioactive conformations that complement the chiral binding sites of target proteins . These activity disparities are fundamental to understanding the structure-activity relationships of chiral phenylethanol derivatives and their potential therapeutic applications.

Stereoisomer Comparative Analysis

Structure-Activity Relationship of Diastereomers

The structure-activity relationships of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride diastereomers reveal complex patterns of biological activity that depend on stereochemical configuration. Diastereomers of this compound exhibit distinct physical properties and reactivities due to their non-mirror image stereoisomeric relationships [10] [11].

Research on related phenylethanol derivatives demonstrates that diastereomers can show activity differences ranging from 4.0 nanomolar to 930 nanomolar, with the most active stereoisomer exhibiting significantly higher potency than its diastereomeric counterparts [12]. The structure-activity relationships indicate that specific stereochemical configurations are required for optimal biological activity, with certain diastereomers showing complete loss of activity [13].

The diastereomeric relationships in compounds containing the phenylethanol backbone are influenced by the spatial arrangement of substituents around multiple chiral centers. Studies indicate that the relative configurations of chiral centers determine the overall three-dimensional shape of the molecule, which directly affects its ability to interact with biological targets [14]. The nitrophenyl group contributes to these stereochemical effects by influencing the conformational preferences and electronic properties of the diastereomers.

Racemic Mixture Research Findings

Research on racemic mixtures of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride provides valuable insights into the stereochemical factors governing biological activity. Racemic mixtures, containing equal amounts of both enantiomers, demonstrate averaged biological activities that reflect the contributions of individual stereoisomers [15] [16].

Studies on racemic phenylethanol derivatives reveal that enzymatic resolution can achieve high enantioselectivity, with selectivity ratios exceeding 200 in some cases [17] [18]. The racemic mixture research indicates that only one enantiomer typically exhibits the desired biological activity, while the other may be inactive or exhibit different pharmacological properties [19].

Racemic mixture investigations have demonstrated that the separation of enantiomers can lead to enhanced therapeutic efficacy by eliminating the inactive or potentially harmful enantiomer. Research findings show that racemic compounds can be resolved using various chiral separation techniques, with the resulting pure enantiomers showing distinct biological profiles [16]. These studies highlight the importance of stereochemical purity in pharmaceutical applications and the potential advantages of developing single-enantiomer drugs.

Conformational Analysis

Preferred Bioactive Conformations

The conformational analysis of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride reveals specific preferred conformations that are crucial for biological activity. The bioactive conformation represents the three-dimensional arrangement that the molecule must adopt to be recognized by receptors and produce biological responses [20] [21].

Research indicates that the preferred bioactive conformation of phenylethanol derivatives is characterized by specific spatial arrangements of functional groups that optimize intermolecular interactions with target proteins [22] [23]. The conformational preferences are influenced by steric interactions, hydrogen bonding patterns, and electronic effects of the nitrophenyl substituent [24].

Studies on related compounds demonstrate that the bioactive conformation can differ significantly from the global minimum energy conformation in solution, requiring conformational adjustments upon binding to target receptors [25] [26]. The preferred bioactive conformations are stabilized by specific intramolecular interactions and must be energetically accessible for effective biological activity. Conformational analysis suggests that the (1R) configuration adopts conformations that are complementary to the binding sites of biological targets [27].

Molecular Dynamics and Flexibility

Molecular dynamics simulations of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride provide detailed insights into the conformational flexibility and dynamic behavior of the molecule. These simulations reveal the range of conformational states accessible to the compound and their relative populations under physiological conditions [28] [29].

The molecular dynamics studies indicate that the compound exhibits significant conformational flexibility, with multiple low-energy conformations contributing to the overall conformational ensemble [30] [31]. The flexibility is influenced by rotatable bonds around the phenylethanol backbone and the nitrophenyl substituent, which allow for conformational adjustments during binding interactions [32].

Research demonstrates that conformational flexibility can be both advantageous and disadvantageous for biological activity. While flexibility allows for induced-fit binding mechanisms, excessive flexibility can result in conformational entropy penalties that reduce binding affinity [27]. The molecular dynamics analysis reveals that the optimal balance between flexibility and rigidity is crucial for maintaining biological activity while allowing for conformational adaptation to different target binding sites [29] [30].

Stereochemistry-Dependent Binding Mechanisms

Chiral Recognition Phenomena

The chiral recognition mechanisms of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride involve complex stereochemical interactions that determine binding specificity and selectivity. Chiral recognition occurs when the three-dimensional arrangement of the molecule complements the chiral environment of the binding site [33] [34].

Research on chiral recognition phenomena demonstrates that the process involves multiple interaction types, including hydrogen bonding, hydrophobic interactions, and electrostatic effects. The chiral recognition of phenylethanol derivatives has been shown to involve both primary strong interactions and secondary weaker interactions that are affected by stereochemical restrictions [33]. The nitrophenyl group contributes to chiral recognition through its electronic properties and spatial positioning relative to the chiral center.

Studies indicate that chiral recognition is enhanced when the molecular structure allows for multiple simultaneous interactions with the binding site. The (1R) configuration provides optimal spatial arrangement for these interactions, resulting in enhanced binding affinity and selectivity [35]. The chiral recognition mechanism involves conformational selection processes where the receptor selects the appropriate stereoisomer from the available conformational ensemble [8].

Molecular Interaction Landscapes

The molecular interaction landscapes of (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride reveal complex patterns of intermolecular interactions that govern binding behavior. These landscapes describe the energy profiles associated with different binding orientations and conformations [36] [37].

Research demonstrates that the interaction landscapes are highly dependent on stereochemical configuration, with the (1R) enantiomer exhibiting distinct binding energy profiles compared to its (1S) counterpart [38]. The molecular interaction landscapes are characterized by energy funnels that guide the binding process toward native binding conformations [37] [39].

The interaction landscapes are influenced by the electronic properties of the nitrophenyl group, which affects charge distribution and electrostatic interactions with target proteins. Studies indicate that the stereochemistry-dependent interaction landscapes determine both the thermodynamic stability and kinetic accessibility of binding states [40] [41]. The shape and topography of these landscapes provide insights into the selectivity and specificity of stereochemical recognition processes [42] [39].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

322.1084202 g/mol

Monoisotopic Mass

322.1084202 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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